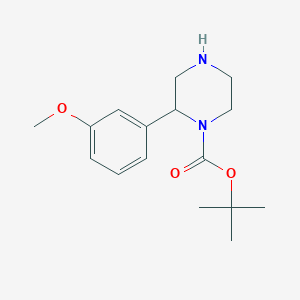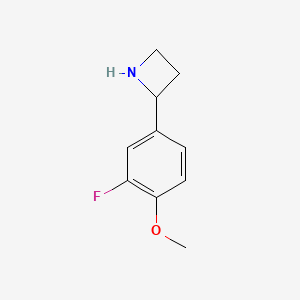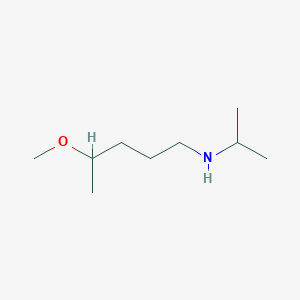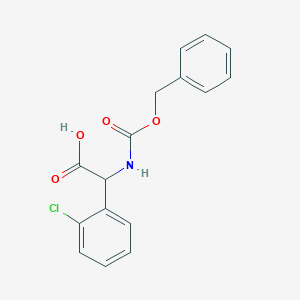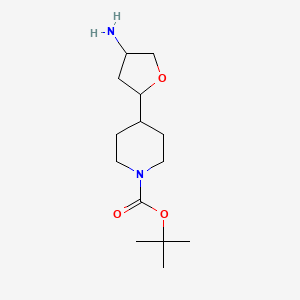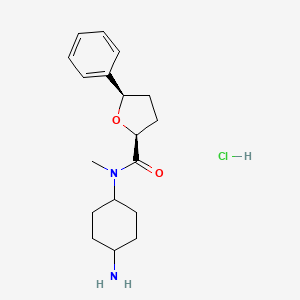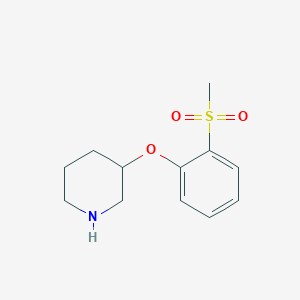
3-(2-(Methylsulfonyl)phenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Methylsulfonyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine typically involves the reaction of 2-(Methylsulfonyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated by the methylsulfonyl group, allowing it to react with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Methylsulfonyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding phenoxy-piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenoxy-piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Methylsulfonyl)phenoxy)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target protein. The piperidine ring provides structural rigidity and contributes to the overall pharmacophore.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(Methanesulfonyl)phenoxy)piperidine: Similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.
3-(2-(Ethylsulfonyl)phenoxy)piperidine: Contains an ethylsulfonyl group, leading to different steric and electronic properties.
3-(2-(Phenylsulfonyl)phenoxy)piperidine: Features a phenylsulfonyl group, which can significantly alter its chemical behavior and biological activity.
Uniqueness
3-(2-(Methylsulfonyl)phenoxy)piperidine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
3-(2-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-7-3-2-6-11(12)16-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
HODWOXNQKUVUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


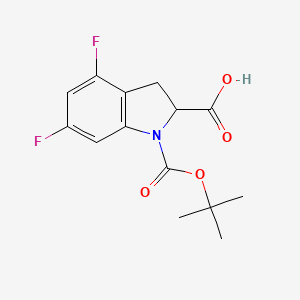



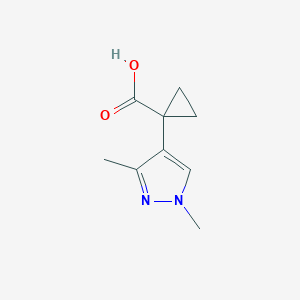
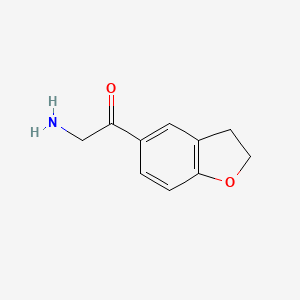
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
